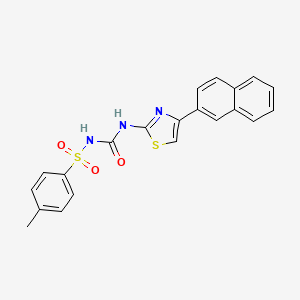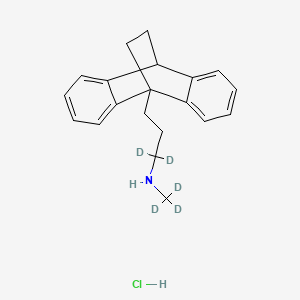
(3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3” is a unique chemical entity with distinct properties and applications It is known for its versatile reactivity and has been studied extensively in various fields of chemistry and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “(3” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of a metal with an organic halide, leading to the formation of a metal-carbon bond. This process can be carried out under various conditions, including transmetallation, metathesis, and hydrometallation . Each of these methods has its own set of reaction conditions and solvents that must be carefully controlled to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of “(3” often involves large-scale reactions using specialized equipment to maintain precise temperature and pressure conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the process. Industrial methods may also include continuous flow processes and the use of green solvents to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: The compound “(3” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions: Common reagents used in the reactions of “(3” include halogens, acids, bases, and transition metal catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments. The choice of solvent also plays a significant role in the reaction outcomes, with polar and non-polar solvents being used depending on the specific reaction .
Major Products Formed: The major products formed from the reactions of “(3” depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds. The versatility of “(3” in forming different products makes it a valuable compound in synthetic chemistry .
Applications De Recherche Scientifique
The compound “(3” has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a catalyst in various reactions. In biology, “(3” has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections . In medicine, it is used in drug development and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of “(3” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The compound’s ability to bind to specific receptors or enzymes is often the basis for its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and transition metal complexes. These compounds share some structural similarities but may differ in their reactivity and applications. Examples include compounds with metal-carbon bonds, such as organosilicon and organotin compounds .
Uniqueness: What sets “(3” apart from similar compounds is its unique combination of reactivity and stability. This makes it particularly useful in applications where other compounds might fail due to instability or lack of reactivity. Its versatility in undergoing various chemical reactions also adds to its uniqueness, making it a valuable tool in both research and industrial settings .
Propriétés
Formule moléculaire |
C23H38O3 |
|---|---|
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
[(1R)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16-,17-,18+,19-,20+,21+,22+,23-/m1/s1/i1D3,14D,19D |
Clé InChI |
GQXZPRCPDHVBKD-QVNMSCIASA-N |
SMILES isomérique |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@@]([2H])(C([2H])([2H])[2H])OC(=O)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



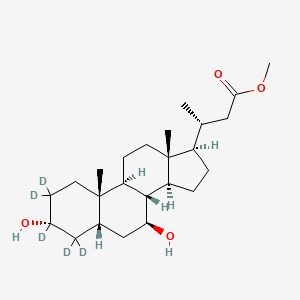


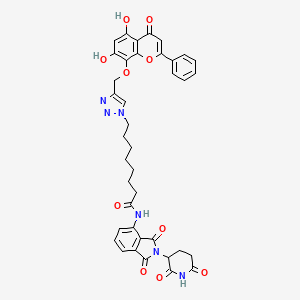
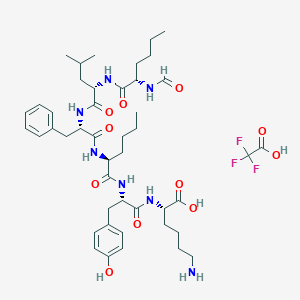

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
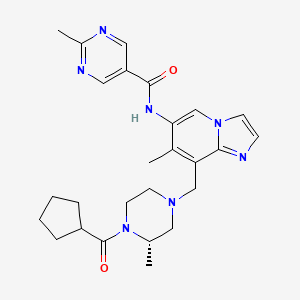
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)

